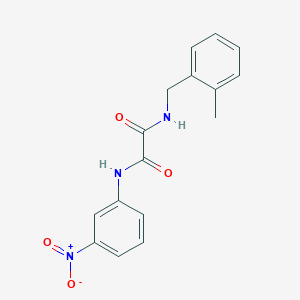
N1-(2-metilbencil)-N2-(3-nitrofenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for use in a variety of research areas. In We will also discuss potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
Síntesis Química y Derivados
Los investigadores han sintetizado derivados de este compuesto, explorando modificaciones para mejorar su bioactividad. Por ejemplo, se han investigado los derivados de 2-(5-metoxí-2-metil-1H-indol-3-il)-N’-[(E)-(fenil sustituido)metilideno]acetohidrazida para diversas actividades biológicas .
Variantes Estructurales
Se ha sintetizado y estudiado un compuesto relacionado, (E)-1-(5-metil-1-(4-nitrofenil)-1H-1,2,3-triazol-4-il)-3-(naftalen-2-il)prop-2-en-1-ona . Investigar las variantes estructurales proporciona información sobre las propiedades farmacológicas del compuesto.
Mecanismo De Acción
The mechanism of action of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain kinases, which are important for cell growth and division. It may also interact with other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels). It may also affect the expression of certain genes, and alter the levels of certain proteins in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide in lab experiments is its potent activity and specificity. This compound has been shown to be highly effective at inhibiting certain enzymes and proteins, and may be useful in a variety of research areas. However, there are also some limitations to its use. For example, it may be toxic to cells at high concentrations, and may not be suitable for use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide. One area of interest is the development of new cancer treatments based on this compound. Other potential areas of research include the study of protein-protein interactions, the development of new enzyme inhibitors, and the investigation of cellular signaling pathways. Overall, this compound has great potential for use in a wide range of scientific research applications, and is likely to continue to be an important area of study in the years to come.
Métodos De Síntesis
The synthesis of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide involves the reaction of 2-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the final compound. This synthesis method has been extensively studied and optimized, and is now widely used in research labs around the world.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-2-3-6-12(11)10-17-15(20)16(21)18-13-7-4-8-14(9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRCCQKCUBCMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)
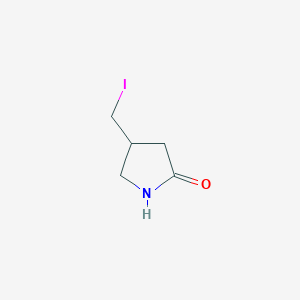
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)
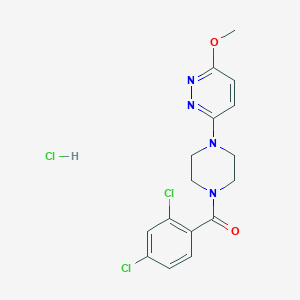
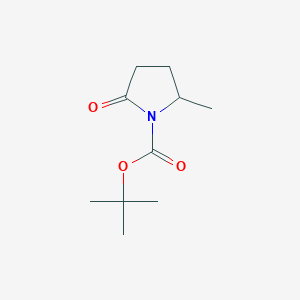
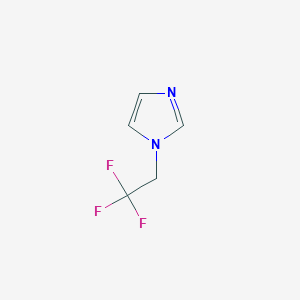
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

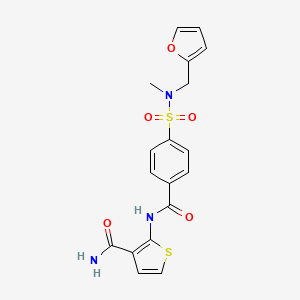
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)